Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate
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Description
The compound “Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with two methyl groups and an ethoxy group, and the pyrrolidine ring is substituted with a carboxylate group.
Scientific Research Applications
Synthesis and Characterization
Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate and its derivatives are part of a broader class of compounds with potential applications in various fields of scientific research. A relevant study in this domain involves the synthesis and characterization of related pyrrole derivatives, which are synthesized through aldol condensation and confirmed via spectroscopic analyses (Singh, Rawat, & Sahu, 2014)(Singh et al., 2014). These studies provide foundational knowledge on the synthesis pathways, structural elucidation, and potential chemical properties of similar compounds, which could extend to the specific this compound.
Reactivity and Application in Synthesis
The reactivity of similar compounds has been explored in various synthesis reactions. For instance, ethyl 2-methyl-2,3-butadienoate, which shares functional group characteristics with the compound , has been used in [4 + 2] annulation reactions with N-tosylimines, leading to highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003)(Zhu et al., 2003). Such reactions highlight the potential of this compound in synthetic chemistry, particularly in constructing complex heterocyclic structures.
Antioxidant Properties
Compounds with similar structural motifs have been investigated for their antioxidant activities. Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound with a related structure, showed significant antioxidant activity, suggesting potential research applications of this compound in the development of antioxidant agents (Zaki et al., 2017)(Zaki et al., 2017).
Biological Activity
The exploration of biological activities is a significant aspect of scientific research applications for such compounds. For example, novel pyrazolopyrimidines derivatives, synthesized via a single-step condensation process involving related structures, have been evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of this compound and its derivatives (Rahmouni et al., 2016)(Rahmouni et al., 2016).
Properties
IUPAC Name |
ethyl 3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-18-13(17)16-6-5-11(8-16)19-12-7-9(2)14-10(3)15-12/h7,11H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTCFZRCMAIPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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